18-Norandrostenolone undecylate
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Overview
Description
18-Norandrostenolone undecylate is a synthetic anabolic-androgenic steroid derived from nandrolone. It is known for its anabolic properties, which promote muscle growth and strength, and its relatively mild androgenic effects. The compound is often used in the field of sports and bodybuilding to enhance performance and physical appearance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Norandrostenolone undecylate typically involves the esterification of 18-Norandrostenolone with undecylenic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
18-Norandrostenolone undecylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
18-Norandrostenolone undecylate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth and development in various biological models.
Medicine: Investigated for its potential therapeutic applications in treating muscle wasting diseases and osteoporosis.
Industry: Used in the formulation of performance-enhancing supplements and pharmaceuticals.
Mechanism of Action
18-Norandrostenolone undecylate exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor complex, which then translocates to the nucleus and binds to specific DNA sequences known as hormone response elements. This interaction regulates the transcription of target genes involved in muscle growth and development. The compound’s anabolic effects are primarily mediated through the activation of these molecular pathways.
Comparison with Similar Compounds
18-Norandrostenolone undecylate is similar to other anabolic-androgenic steroids, such as:
- Nandrolone decanoate
- Nandrolone phenylpropionate
- Trenbolone
- Ethylestrenol
- Metribolone
Uniqueness
What sets this compound apart is its specific esterification with undecylenic acid, which affects its pharmacokinetics and duration of action. This modification allows for a prolonged release of the active compound, making it suitable for long-term therapeutic applications.
Properties
CAS No. |
34426-52-3 |
---|---|
Molecular Formula |
C29H46O3 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S)-10-methyl-17-oxo-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate |
InChI |
InChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-22-18-19-29(2)21(20-22)12-13-24-23-15-17-27(30)25(23)14-16-26(24)29/h12,22-26H,3-11,13-20H2,1-2H3/t22-,23-,24-,25-,26-,29-/m0/s1 |
InChI Key |
MGKZESHZYIXQHK-WTWMNNMUSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4[C@H]([C@@H]3CC=C2C1)CCC4=O)C |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2(C3CCC4C(C3CC=C2C1)CCC4=O)C |
Origin of Product |
United States |
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